molecular formula C19H14N6O3S B2887914 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894054-22-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2887914
CAS No.: 894054-22-9
M. Wt: 406.42
InChI Key: HDHNPDQQSJDAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a benzodioxol group, a pyridinyl-substituted triazolopyridazine core, and a sulfanyl acetamide linkage.

Key structural elements include:

  • Benzodioxol moiety: Known for enhancing metabolic stability and bioavailability in drug design.
  • Triazolopyridazine core: A fused heterocyclic system that may confer binding affinity to biological targets like kinases or enzymes.
  • Sulfanyl acetamide linkage: A flexible spacer that can influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-18(21-12-4-6-15-16(9-12)28-11-27-15)10-29-19-23-22-17-7-5-14(24-25(17)19)13-3-1-2-8-20-13/h1-9H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHNPDQQSJDAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyridinyl and triazolopyridazine groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride or phosphorus pentachloride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and pyridinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Sulfanyl Groups

5-(Furan-2-yl)-1,2,4-Triazol-4H-3-yl)-Sulfanyl)-N-Acetamides
  • Structure : Features a triazole ring linked to a sulfanyl acetamide group and a furan substituent .
  • Synthesis: Alkylation of triazole-thiones with α-chloroacetamides, followed by Paal-Knorr condensation.
  • Comparison : The target compound replaces the furan with a pyridinyl-triazolopyridazine system, likely enhancing aromatic stacking interactions and altering target specificity.
N-Substituted Carbazoles (Compounds 24 and 25)
  • Structure: Carbazole derivatives with triazanylidene and pyrimidinone/pyrazol-3-one moieties .
  • Activity: Not explicitly stated, but carbazoles are known for antitumor and antimicrobial properties.

Pyridone Derivatives with Sulfanyl Groups

5-Benzoyl-N-Substituted Pyridones (5a–c, 6a–c)
  • Structure : Pyridone cores with benzoyl and sulfanyl substituents .
  • Synthesis: Reacted 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with cyanoacetohydrazides.
  • Activity : Exhibited antibacterial and antifungal properties.

Triazolopyridine Derivatives

3,5-Dihydro[1,2,4]Triazolo[1,5-a]Pyridine-6-Carbonitriles (12–14)a–c
  • Structure : Triazolo-pyridine systems with nitrile groups .
  • Synthesis: Derived from reactions with 1-cyanoacetyl-4 arylidenesemicarbazides.
  • Activity : Antifungal and antibacterial effects were observed.
  • Comparison : The target compound’s pyridazine ring (vs. pyridine) may alter electronic properties and solubility, impacting bioavailability.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Reported Activity Synthesis Method
Target Compound Triazolopyridazine Benzodioxol, Sulfanyl acetamide Not explicitly reported (inferred enzyme inhibition) Likely multi-step alkylation/condensation
5-(Furan-2-yl)-Triazoles Triazole Furan, Sulfanyl acetamide Anti-exudative (rats) Alkylation, Paal-Knorr condensation
N-Substituted Carbazoles Carbazole Triazanylidene, Acetamide Antitumor (inferred) Not specified
Pyridones Pyridone Benzoyl, Sulfanyl Antibacterial, Antifungal Reaction with cyanoacetohydrazides
Triazolopyridines Triazolo-pyridine Nitrile, Arylidenesemicarbazide Antimicrobial Condensation reactions

Analytical and Computational Insights

  • Structural Characterization : Techniques such as NMR, IR, and mass spectrometry (used for pyridones ) would be critical for confirming the target compound’s structure. SHELX software may aid in crystallographic analysis if single crystals are obtained.
  • Predictive Modeling : XGBoost algorithms (as in ) could predict physicochemical properties (e.g., solubility, logP) and biological activities, facilitating comparisons with analogues .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including a benzodioxole moiety and a pyridazine ring, contribute to its pharmacological properties. This article presents an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following components:

ComponentDescription
Benzodioxole Enhances pharmacological properties
Pyridazine Ring Contributes to chemical reactivity
Sulfanyl Acetamide Group Influences interaction with biological targets

The molecular formula is C20H16N6O3SC_{20}H_{16}N_{6}O_{3}S with a molecular weight of 396.44 g/mol. The compound is soluble in organic solvents and has a moderate melting point.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzodioxole Moiety : Utilizing aromatic substitution reactions.
  • Synthesis of Pyridazine Derivatives : Involves cyclization reactions.
  • Coupling Reaction : The final step involves forming the acetamide linkage under controlled conditions.

Optimization of these synthetic routes is essential for improving yield and purity.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. Notably:

  • Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines).
  • Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to caspase activation .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Cellular Processes : Affecting processes such as cell proliferation and survival.

This multifaceted mechanism enhances its potential therapeutic applications in oncology and infectious diseases.

Study on Antibacterial Properties

A recent study evaluated the antibacterial efficacy of various triazole derivatives similar to this compound. Among these derivatives, some exhibited MIC values comparable to first-line antibiotics like ampicillin .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of related compounds revealed that derivatives containing the triazole moiety demonstrated significant antiproliferative effects against colon cancer cell lines with IC50 values ranging from 6.587 to 11.10 µM .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s reactivity and bioactivity are governed by three critical structural motifs:

  • Benzodioxole moiety : Enhances metabolic stability and influences lipophilicity, affecting membrane permeability .
  • Triazolo[4,3-b]pyridazine core : Provides a rigid heterocyclic framework that facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking .
  • Sulfanyl acetamide bridge : Acts as a flexible linker, enabling conformational adaptability during target binding .

Q. Methodological Insight :

  • Use X-ray crystallography (via SHELX software ) or NMR spectroscopy to confirm spatial arrangement and electronic effects of these groups.
  • Compare analogs with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions of specific moieties .

Q. What is the standard synthetic route for this compound, and what are common pitfalls?

The synthesis typically involves:

Cyclization of pyridazine precursors to form the triazolo-pyridazine core.

Thiolation to introduce the sulfanyl group.

Amidation to attach the benzodioxol-5-yl acetamide moiety .

Q. Critical Parameters :

  • Temperature : Excess heat during cyclization can lead to byproducts (e.g., over-oxidized triazole derivatives).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential to isolate the pure product.

Q. Common Pitfalls :

  • Low yields (<40%) due to incomplete thiolation; use HPLC monitoring to optimize reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from variations in:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines can alter apparent IC₅₀ values.
  • Compound Purity : Impurities ≥5% (e.g., unreacted starting materials) may skew results .

Q. Methodological Recommendations :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and solvent concentrations.
  • Dose-Response Curves : Perform triplicate experiments with internal controls (e.g., known inhibitors) to validate reproducibility .
  • Structural Analogs : Test derivatives (e.g., pyridin-3-yl vs. pyridin-2-yl substitutions) to isolate structure-activity relationships .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key Parameters and Optimization Strategies :

ParameterOptimal RangeImpact on Yield
Temperature 60–80°C (cyclization)Prevents decomposition
Catalyst Pd(OAc)₂ (0.5 mol%)Accelerates coupling
Reaction Time 12–16 hrs (amidation)Minimizes side reactions
Workup Precipitation in iceEnhances purity

Q. Advanced Techniques :

  • Flow Chemistry : Reduces batch variability and improves scalability for multi-step reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can crystallographic data address challenges in structural elucidation?

The compound’s fused heterocycles may lead to:

  • Disordered Atoms : Common in flexible sulfanyl bridges; refine using SHELXL’s PART instruction .
  • Twinning : Resolve via HKLF 5 format in SHELX to separate overlapping diffraction patterns.

Q. Methodology :

  • Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
  • Validate hydrogen bonding networks with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational approaches predict pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), suggesting moderate blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
  • Docking Studies : Target triazolo-pyridazine derivatives against kinases (e.g., JAK2) using AutoDock Vina to prioritize analogs for synthesis .

Q. How do solvent and pH affect stability in pharmacological assays?

Stability Profile :

  • Aqueous Buffers (pH 7.4) : Hydrolysis of the acetamide group occurs after 24 hrs; use fresh stock solutions.
  • DMSO : Stable for ≥72 hrs at 4°C but may crystallize; confirm solubility via dynamic light scattering .

Q. Mitigation Strategies :

  • Add antioxidants (e.g., 0.1% BHT) to prevent sulfanyl group oxidation.
  • Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.